molecular formula C9H11NO2 B119890 L-Phenylalanine-d5 CAS No. 56253-90-8

L-Phenylalanine-d5

Cat. No.: B119890
CAS No.: 56253-90-8
M. Wt: 170.22 g/mol
InChI Key: COLNVLDHVKWLRT-HRVDQBBZSA-N
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Description

L-Phenylalanine-d5 is a deuterated form of the amino acid L-phenylalanine, where five hydrogen atoms in the phenyl ring are replaced with deuterium atoms. This compound is often used in biochemical and physiological studies due to its unique properties, such as its ability to act as a tracer in metabolic studies .

Mechanism of Action

Target of Action

L-Phenyl-d5-alanine, also known as L-Phenylalanine-d5, 2,3,4,5,6-Pentadeutero-L-phenylalanine, or (2H5)Phenylalanine, is a deuterated form of L-Phenylalanine . It primarily targets the same biological systems as L-Phenylalanine, which includes various enzymes and receptors involved in protein synthesis and metabolic pathways .

Mode of Action

The compound interacts with its targets in a similar manner to L-Phenylalanine. The presence of deuterium atoms (d) instead of hydrogen (h) can potentially influence the kinetics of these interactions . The deuterium atoms may slow down the rate of enzymatic reactions due to the kinetic isotope effect, which could lead to changes in the compound’s biological activity .

Biochemical Pathways

L-Phenyl-d5-alanine is involved in the same biochemical pathways as L-Phenylalanine. It plays a role in the biosynthesis of other amino acids and biogenic amines, and it is also a precursor for the synthesis of phenylpropanoids, a large family of plant secondary metabolites .

Pharmacokinetics

The pharmacokinetics of L-Phenyl-d5-alanine are expected to be similar to those of L-Phenylalanine. It is absorbed from the gastrointestinal tract and distributed to various tissues via the systemic circulation . The presence of deuterium atoms may affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties, potentially altering its bioavailability .

Result of Action

The molecular and cellular effects of L-Phenyl-d5-alanine’s action are likely to be similar to those of L-Phenylalanine, given their structural similarity. The presence of deuterium atoms could potentially lead to differences in the compound’s biological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of L-Phenyl-d5-alanine . For instance, certain conditions may affect the compound’s stability or its interactions with target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine-d5 typically involves the deuteration of L-phenylalanine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically deuterated analogs of the original compound, which retain the deuterium atoms in the phenyl ring .

Comparison with Similar Compounds

Uniqueness: L-Phenylalanine-d5 is unique due to the specific placement of deuterium atoms in the phenyl ring, which provides distinct advantages in metabolic studies and analytical applications. The deuterium atoms enhance the stability and detectability of the compound, making it a valuable tool in various research fields .

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-HRVDQBBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315572
Record name L-Phenyl-d5-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56253-90-8
Record name L-Phenyl-d5-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56253-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentadeutero-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenyl-d5-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine-d5
Reactant of Route 2
L-Phenylalanine-d5
Reactant of Route 3
L-Phenylalanine-d5
Reactant of Route 4
L-Phenylalanine-d5
Reactant of Route 5
L-Phenylalanine-d5
Reactant of Route 6
L-Phenylalanine-d5
Customer
Q & A

Q1: What is the molecular formula and weight of (2H5)Phenylalanine?

A1: The molecular formula of (2H5)Phenylalanine is C9H7D5NO2. Its molecular weight is 171.24 g/mol.

Q2: How is (2H5)Phenylalanine used to study protein synthesis?

A2: (2H5)Phenylalanine is introduced into the body, typically through intravenous infusion. As it is incorporated into newly synthesized proteins, researchers track its presence in tissue samples over time. This provides a direct measure of protein synthesis rates in specific organs or tissues [, , ].

Q3: Can (2H5)Phenylalanine be used to study protein breakdown?

A3: Yes, by combining (2H5)Phenylalanine with measurements of unlabeled phenylalanine, researchers can estimate the rate of protein breakdown. This is because the release of unlabeled phenylalanine from degraded proteins dilutes the enrichment of the labeled tracer in the body [, , ].

Q4: What types of tissues and organs have been studied using (2H5)Phenylalanine?

A4: (2H5)Phenylalanine has been used to study protein metabolism in a wide range of tissues, including skeletal muscle [, , ], liver [, ], heart [], and even specific cell types like lymphocytes [].

Q5: What have we learned about age-related changes in protein metabolism from studies using (2H5)Phenylalanine?

A5: Studies using (2H5)Phenylalanine have demonstrated that aging is associated with a blunted muscle protein synthetic response to protein ingestion and anabolic stimuli like insulin. This suggests that older adults may require a greater amount of protein or specific amino acid formulations to achieve the same muscle protein synthesis rates as younger adults [, ].

Q6: Can (2H5)Phenylalanine be used to assess the impact of different feeding strategies on protein metabolism?

A6: Yes, researchers have employed (2H5)Phenylalanine to compare the effects of various feeding modalities, such as continuous versus intermittent feeding, on protein synthesis and breakdown rates. These studies provide valuable insights into optimizing nutritional interventions for specific populations like preterm infants or critically ill patients [, ].

Q7: What are the limitations of using (2H5)Phenylalanine in metabolic research?

A7: While a powerful tool, the use of (2H5)Phenylalanine requires sophisticated analytical techniques like mass spectrometry to measure isotope enrichment accurately []. Furthermore, like all tracer studies, it is crucial to ensure appropriate tracer administration and consider potential recycling of the label within the body to obtain reliable results.

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